molecular formula C9H14O2 B8721786 Ethyl 2-methyl-4-hexynoate CAS No. 116484-93-6

Ethyl 2-methyl-4-hexynoate

Cat. No.: B8721786
CAS No.: 116484-93-6
M. Wt: 154.21 g/mol
InChI Key: MLWGWKDHIMOXOI-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Unsaturated Esters and Alkynes in Organic Synthesis

The importance of alkynoate esters is rooted in the profound utility of their core components: alkynes and α,β-unsaturated esters. Alkynes are prized for their high reactivity and linear geometry. Current time information in Bangalore, IN. The carbon-carbon triple bond, composed of one sigma (σ) and two pi (π) bonds, serves as a hub of electron density, making it susceptible to a wide array of chemical transformations. Current time information in Bangalore, IN.wonder-chem.com These include addition reactions, metal-catalyzed cross-couplings, and cycloadditions, which are fundamental for constructing complex molecular frameworks. wonder-chem.com Terminal alkynes also feature an acidic proton, which can be removed to form a potent nucleophile (an acetylide anion), enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis. researchgate.netscirp.org

Similarly, α,β-unsaturated esters are pivotal intermediates in synthesis. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a reactive system susceptible to both nucleophilic and electrophilic attack at multiple sites. chemsrc.com This arrangement facilitates critical reactions like the Michael addition and the Claisen condensation, allowing for the strategic formation of carbon-carbon bonds. chemsrc.com The electron-withdrawing nature of the ester group activates the double bond, making these compounds versatile building blocks for a variety of more complex molecules. organic-chemistry.org

Alkynoate esters, which can be considered precursors to or isomers of α,β-unsaturated esters, combine the reactivity of both functional groups, offering a rich platform for chemical innovation.

Overview of Ethyl 2-methyl-4-hexynoate as a Target Compound in Chemical Research

This compound is an exemplar of this versatile class of molecules. While not as extensively documented in the literature as some simpler alkynoates, its specific structure presents a unique combination of reactive sites that make it an interesting target for synthetic exploration.

The key structural features of this compound are:

A terminal alkyne , which provides a reactive site for metal-catalyzed reactions, cycloadditions, and nucleophilic additions after deprotonation.

An ester functional group , which can be hydrolyzed or transformed into other functional groups.

An α-methyl group , which introduces a stereocenter and can influence the stereochemical outcome of reactions at the adjacent carbonyl group.

These features make it a valuable substrate for creating complex molecules with high degrees of functionalization and stereochemical control. Its potential utility lies in its ability to act as a linchpin in the assembly of pharmaceutical and agrochemical compounds. a2bchem.com

Chemical Properties of this compound
PropertyValue
CAS Number116484-93-6 wonder-chem.comchemsrc.comchemicalbook.com
Molecular FormulaC₉H₁₄O₂ wonder-chem.comchemsrc.comchemicalbook.com
Molecular Weight154.21 g/mol wonder-chem.comchemicalbook.com
Synonyms4-Hexynoic acid, 2-methyl-, ethyl ester; ethyl 2-methylhex-4-ynoate chemsrc.comchemicalbook.com

Historical Development of Synthetic Approaches to Alkynoate Esters

The synthesis of alkynoate esters has evolved significantly over the decades. Early methods often relied on the carboxylation of metal alkynylides followed by esterification, or on elimination reactions from suitable precursors. orgsyn.org These classical approaches, while foundational, sometimes required harsh reaction conditions or multiple steps.

The advent of modern organometallic chemistry has revolutionized the synthesis of these compounds. Transition-metal catalysis, particularly with palladium, rhodium, and gold, has provided milder and more efficient pathways. researchgate.netrsc.org For instance, palladium-catalyzed alkoxycarbonylation of terminal alkynes is a powerful method. acs.org More recent innovations include one-pot procedures that generate alkynyl esters from readily available starting materials like β-ketoesters, showcasing the drive towards more efficient and atom-economical syntheses. nih.gov A notable method involves the dehydration of β-ketoesters, where the formation of a vinyl triflate intermediate can selectively lead to alkynes under specific conditions. nih.gov Gold-catalyzed hydration of 3-alkynoates has also been developed as a practical, one-step synthesis for related keto esters. organic-chemistry.org

Scope and Objectives of Research on this compound

While specific research on this compound is not widespread, the objectives for studying such a compound can be inferred from the broader field of alkynoate chemistry. The primary goal is to leverage its unique combination of functional groups as a versatile synthetic intermediate.

Key research objectives would include:

Exploring its role in cycloaddition reactions: Alkynoates are excellent partners in [3+2] and other cycloaddition reactions to form complex heterocyclic structures like pyrazoles and isoxazoles, which are common motifs in pharmaceuticals. researchgate.netscirp.org The substitution pattern of this compound could offer unique regiochemical and stereochemical outcomes.

Application in transition-metal-catalyzed transformations: The terminal alkyne is a handle for a variety of powerful cross-coupling reactions, such as Sonogashira, Heck, and various carbonylation reactions. researchgate.netmdpi.com Research would focus on developing new catalytic systems to functionalize the alkyne moiety with high precision.

Synthesis of natural products and complex molecules: Alkynoates are key building blocks in the total synthesis of biologically active natural products. acs.org The specific structure of this compound could serve as a precursor to chiral fragments found in complex target molecules.

Investigating stereoselective reactions: The presence of the α-methyl group invites research into diastereoselective and enantioselective transformations, aiming to control the stereochemistry of products derived from this ester.

Ultimately, research on compounds like this compound aims to expand the synthetic chemist's toolbox, providing new and efficient routes to molecules with valuable biological or material properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116484-93-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 2-methylhex-4-ynoate

InChI

InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,5,7H2,1-3H3

InChI Key

MLWGWKDHIMOXOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC#CC

Origin of Product

United States

Reactivity and Reaction Mechanisms of Ethyl 2 Methyl 4 Hexynoate

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is characterized by the presence of a relatively acidic sp-hybridized C-H bond (pKa ≈ 25) and an electron-rich triple bond system. libretexts.orgstudy.com These features make it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of Ethyl 2-methyl-4-hexynoate is an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction is known for its high efficiency, mild reaction conditions, and specificity, yielding 1,4-disubstituted 1,2,3-triazoles exclusively. organic-chemistry.org The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. This method provides a powerful tool for derivatizing this compound, linking it to a wide array of molecules, including polymers, biomolecules, and fluorescent tags.

Azide Reactant Catalyst System Product Type
Benzyl (B1604629) AzideCuSO₄ / Sodium AscorbateBenzyl-triazole derivative
Azido-functionalized PolymerCuBr / PMDETAGraft copolymer
Azido-sugarCopper(I) sourceGlycoconjugate

The triple bond of this compound can undergo hydration (addition of water) under specific catalytic conditions. The regioselectivity of this reaction is controllable.

Markovnikov Hydration : In the presence of an acid and a mercuric salt (Hg²⁺) catalyst, water adds across the alkyne following Markovnikov's rule. libretexts.org The initial enol product rapidly tautomerizes to form a methyl ketone. msu.edu

Anti-Markovnikov Hydration : Using a hydroboration-oxidation sequence (e.g., with borane (B79455) followed by hydrogen peroxide and base), the addition of water occurs with anti-Markovnikov selectivity, yielding an aldehyde after tautomerization of the intermediate enol. libretexts.org

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond. This reaction also follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon. libretexts.orgstudy.com The reaction can proceed in a stepwise manner. The addition of one equivalent of HX yields a vinyl halide, while the addition of a second equivalent results in a geminal dihalide, where both halogen atoms are attached to the same internal carbon. libretexts.org

Reaction Reagents Regioselectivity Primary Product
HydrationH₂SO₄, H₂O, HgSO₄MarkovnikovMethyl ketone
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOHAnti-MarkovnikovAldehyde
Hydrohalogenation (1 eq.)HBrMarkovnikovVinyl bromide
Hydrohalogenation (2 eq.)HClMarkovnikovGeminal dichloride

Alkyne metathesis is a reaction that redistributes, or scrambles, alkylidyne groups, catalyzed by metal-alkylidyne complexes (e.g., molybdenum or tungsten). wikipedia.orgacs.org However, terminal alkynes like this compound are often problematic substrates for metathesis. They have a strong tendency to undergo rapid, uncontrolled polymerization upon contact with the metal alkylidyne catalyst. nih.govscispace.com This occurs because the acidic terminal proton can react with the metallacyclobutadiene intermediate, leading to catalyst deactivation or initiation of polymerization. scispace.com While challenging, specialized catalyst systems have been developed to suppress these side reactions and enable controlled cross-metathesis of terminal alkynes. nih.gov

The high reactivity of terminal alkynes also makes them suitable monomers for polymerization. Transition metal catalysts, such as those based on tungsten or rhodium, can initiate the polymerization of terminal alkynes. acs.org For instance, tungsten hexacarbonyl, W(CO)₆, can serve as a photo-initiator for the polymerization of terminal alkynes. acs.org Additionally, methods like Sonogashira polycoupling can be used to create conjugated polymers from terminal alkyne monomers. oup.com

The terminal C-H bond of the alkyne moiety can be activated by various transition metals, enabling a wide range of C-C and C-heteroatom bond-forming reactions. These transformations are fundamental in modern organic synthesis. proquest.com Catalysts based on copper, palladium, nickel, gold, and other metals are commonly employed. acs.orgnih.gov

Notable examples of such functionalizations include:

Sonogashira Coupling : A palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This is a highly reliable method for forming C(sp)-C(sp²) bonds.

Hydroarylation : The addition of an aryl C-H bond across the triple bond, often catalyzed by nickel or ruthenium complexes, to form substituted alkenes. acs.org

Hydrosilylation : The addition of a Si-H bond across the alkyne, catalyzed by metals like iron or cobalt, to produce vinylsilanes. nih.gov This reaction can be highly regioselective. nih.gov

Carboxylation : The addition of CO₂ to the alkyne, which can be achieved using copper or other metal catalysts to form α,β-unsaturated carboxylic acids.

Reaction Type Typical Catalyst Reactant Partner Bond Formed
Sonogashira CouplingPd/CuAryl HalideC(sp)-C(sp²)
HydroarylationNi or RuBenzeneC(alkene)-C(aryl)
HydrosilylationFe or CoPhenylsilaneC(alkene)-Si
AmidationCuAmineC(sp)-N

Reactions at the Ester Functional Group

The ethyl ester functional group in this compound is a classic carbonyl derivative. Its primary mode of reactivity involves nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) acts as a leaving group.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide). masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. For example, treating this compound with sodium methoxide (B1231860) in methanol (B129727) would replace the ethyl group with a methyl group, producing mthis compound and sodium ethoxide. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. This mechanism is an equilibrium process, and removal of the displaced alcohol (ethanol in this case) can shift the reaction to completion.

This reaction allows for the simple conversion of the ethyl ester into a variety of other esters, thereby modifying the properties of the molecule. conicet.gov.ar

Hydrolysis and Saponification Kinetics

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is a reversible process, and the mechanism proceeds through a tetrahedral intermediate.

Base-Mediated Hydrolysis (Saponification): Saponification is the hydrolysis of an ester under basic conditions, typically using a hydroxide (B78521) source like sodium hydroxide (NaOH). This is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. youtube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion (⁻OCH₂CH₃) is eliminated, and a final proton transfer from the newly formed carboxylic acid to the ethoxide results in a carboxylate salt and ethanol (B145695). youtube.com

Table 1: Expected Kinetic Parameters for Saponification Below is a table illustrating hypothetical kinetic data for the saponification of this compound compared to a less sterically hindered analogue, based on general principles.

CompoundRelative Rate Constant (k)Activation Energy (Ea)Steric Hindrance
Ethyl hexanoate1.00LowerLow
This compound< 1.00HigherModerate

Note: This table is illustrative and based on established chemical principles, not on specific experimental data for this compound.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the ester moiety of this compound can undergo other nucleophilic acyl substitution reactions. masterorganicchemistry.com In these reactions, the ethoxy group (–OCH₂CH₃) acts as a leaving group and is replaced by another nucleophile. khanacademy.orgchadsprep.com The general mechanism involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. vanderbilt.edu

Common nucleophilic acyl substitution reactions for esters include:

Transesterification: The reaction with an alcohol (e.g., methanol) in the presence of an acid or base catalyst replaces the ethyl group of the ester with the alkyl group of the reacting alcohol (e.g., forming mthis compound). To drive the equilibrium towards the product, a large excess of the new alcohol is typically used. youtube.com

Aminolysis: The reaction with ammonia (B1221849) or a primary or secondary amine yields an amide. This reaction is generally slower than hydrolysis and often requires heating. The nucleophilic amine attacks the carbonyl carbon, and after the departure of the ethoxide, a proton transfer results in the formation of a stable amide and ethanol. youtube.comvanderbilt.edu

The reactivity of this compound in these reactions is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Esters are generally less reactive than acid chlorides or anhydrides but more reactive than amides. vanderbilt.edu

Reactions at the Alpha-Methyl Position and Adjacent Carbons

Enolate Chemistry and Alkylation at the Alpha-Position

The carbon atom alpha (α) to the ester carbonyl group in this compound bears a single acidic proton. This proton can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. wikipedia.org Due to the steric bulk of the α-methyl group and the lower acidity of ester α-protons compared to ketones, a strong, hindered base such as lithium diisopropylamide (LDA) is typically required to ensure complete and irreversible deprotonation. wikipedia.orgmnstate.edu

Once formed, the enolate is a powerful carbon-centered nucleophile. It can react with various electrophiles, most commonly in alkylation reactions. researchgate.net This occurs via an Sₙ2 mechanism, where the enolate attacks an alkyl halide (e.g., methyl iodide or benzyl bromide), displacing the halide and forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.orgyoutube.com

The reaction proceeds as follows:

Enolate Formation: Deprotonation at the α-carbon with LDA in an aprotic solvent like THF at low temperature (-78 °C).

Alkylation: Addition of an electrophilic alkyl halide (must be primary or methyl for Sₙ2). libretexts.orgpressbooks.pub

Since this compound already possesses a methyl group at the α-position, this reaction would lead to a quaternary carbon center, creating a more complex, α,α-disubstituted ester.

Table 2: Potential Alkylation Products of this compound Enolate

Alkylating Agent (R-X)Product
Iodomethane (CH₃I)Ethyl 2,2-dimethyl-4-hexynoate
Benzyl Bromide (BnBr)Ethyl 2-benzyl-2-methyl-4-hexynoate
Allyl Bromide (CH₂=CHCH₂Br)Ethyl 2-allyl-2-methyl-4-hexynoate

Radical Reactions Involving the Carbon Skeleton

The carbon skeleton of this compound, particularly the alkyne moiety, can participate in radical reactions. Alkynyl radicals are high-energy, reactive intermediates that can be generated through various methods. acs.org Reactions could be initiated by radical initiators or via photoredox catalysis.

Potential radical reactions include:

Radical Addition: A radical species (X•) could add across the triple bond. This process would likely proceed via a chain mechanism, generating a vinylic radical intermediate. The regioselectivity of the initial addition would be influenced by the stability of the resulting radical.

Radical Cyclization: If a radical were generated elsewhere in the molecule (for instance, through abstraction of a hydrogen atom from the carbon adjacent to the alkyne), intramolecular cyclization onto the triple bond could occur. For example, a 5-exo-dig cyclization is a common pathway in radical chemistry, which could lead to the formation of a five-membered ring. mdpi.com

Hydrogen Atom Transfer (HAT): Alkynyl radicals are highly reactive and can readily abstract hydrogen atoms from other molecules in the reaction mixture. acs.org

The specific outcomes of such reactions are difficult to predict without experimental data, as multiple competing pathways are often possible. rsc.org

Rearrangement Reactions (e.g., Claisen, Cope)

The structure of this compound does not lend itself to classic sigmatropic rearrangements like the Cope or Claisen rearrangements under normal conditions. The Cope rearrangement requires a 1,5-diene system, and the Claisen rearrangement requires an allyl vinyl ether or a related structure, neither of which is present.

However, the alkyne functionality can participate in other types of rearrangements, often catalyzed by transition metals. For example, propargyl esters (esters with an alkyne at the β,γ-position relative to the alcohol oxygen) are known to undergo gold-catalyzed rearrangements involving a 1,2-acyloxy shift to form allene (B1206475) derivatives. nih.gov While this compound is not a propargyl ester itself, related alkynyl esters can be subject to various metal-catalyzed skeletal reorganizations. rsc.org Without a catalyst, such rearrangements are generally not expected.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The most relevant pericyclic reaction for this compound is cycloaddition, where the alkyne can act as a reactant.

[4+2] Cycloaddition (Diels-Alder Reaction): The internal alkyne can function as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a cyclohexadiene derivative. Alkynes are generally less reactive dienophiles than alkenes, and the reaction often requires high temperatures or Lewis acid catalysis. The electron-withdrawing nature of the ester group can activate the alkyne towards this type of reaction.

[2+2] Cycloaddition: The alkyne can undergo a [2+2] cycloaddition with an alkene to form a highly strained cyclobutene (B1205218) ring. nih.gov These reactions are typically forbidden under thermal conditions but can be promoted photochemically or through catalysis by transition metals like ruthenium or cobalt. tminehan.comnih.govacs.org

Dipolar Cycloadditions: The alkyne can also react with 1,3-dipoles (such as azides or nitrile oxides) in a [3+2] cycloaddition to form five-membered heterocyclic rings.

The specific conditions required and the stereochemical outcomes of these reactions would depend on the reaction partner and the catalyst system employed. rsc.org

Diels-Alder Reactions and Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.govwikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Alkynes can serve as dienophiles, particularly when they are conjugated with an electron-withdrawing group, such as the ester moiety in this compound. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This electron-withdrawing group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org

The reaction of an alkynyl dienophile with a diene results in the formation of a cyclohexadiene derivative. youtube.com The presence of the α-methyl group on this compound would likely introduce some steric hindrance, potentially influencing the reaction rate and the stereoselectivity of the product.

Table 1: Representative Diels-Alder Reactions of Alkynyl Esters with Dienes

Diene Dienophile Conditions Product
1,3-Butadiene Methyl propiolate Heat Methyl 1,4-cyclohexadienecarboxylate
Cyclopentadiene Dimethyl acetylenedicarboxylate Toluene, 80 °C Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

In the context of Hetero-Diels-Alder reactions , either the diene or the dienophile contains a heteroatom. wikipedia.orgorganic-chemistry.org this compound could potentially react as a dienophile with a heterodienic system (e.g., an α,β-unsaturated carbonyl or imine). This would lead to the formation of a six-membered heterocyclic ring. For instance, reaction with a 1-aza-1,3-butadiene could yield a dihydropyridine (B1217469) derivative. Conversely, a derivative of this compound could be envisioned to act as part of a diene system, although this is less typical for such structures.

[2+2] Cycloadditions and Photocycloadditions

[2+2] cycloadditions involve the combination of two components with π-bonds to form a four-membered ring. Thermally initiated [2+2] cycloadditions of two alkynes or an alkyne and an alkene are generally forbidden by the Woodward-Hoffmann rules and thus require photochemical activation or transition metal catalysis. rsc.orgnih.gov

Photochemical [2+2] cycloadditions , often referred to as Paternò-Büchi reactions when involving a carbonyl group, are a common method for synthesizing cyclobutane (B1203170) and cyclobutene derivatives. nih.govresearchgate.net The photocycloaddition of an alkyne with an alkene can lead to a cyclobutene. acs.org For this compound, this would involve irradiation in the presence of an alkene. The regioselectivity of the cycloaddition would be influenced by the electronic nature of the substituents on both the alkyne and the alkene.

Transition metal catalysis, for example with gold(I) complexes, can facilitate the intermolecular [2+2] cycloaddition of alkynes and alkenes under milder conditions, often with high regioselectivity. organic-chemistry.org In such a reaction, this compound would be expected to yield a substituted cyclobutene.

Table 2: Examples of [2+2] Cycloadditions Involving Alkynes

Alkyne Alkene Conditions/Catalyst Product Type
Phenylacetylene Ethylene UV light 1-Phenylcyclobutene
Methyl propiolate 2,3-Dimethyl-2-butene UV light, photosensitizer Methyl 3,3,4,4-tetramethylcyclobut-1-enecarboxylate

Intramolecular Cyclization Reactions in Complex Systems

The structure of this compound, containing both an ester and an alkyne, allows for the possibility of intramolecular cyclization reactions, particularly if it were part of a larger, more complex molecule with other functional groups.

One notable type of intramolecular reaction is the base-catalyzed cyclization of alkynyl esters. nih.govrsc.orgrsc.orgdocumentsdelivered.com In the presence of a strong base, a proton can be abstracted from the carbon α to the ester group, generating an enolate. This enolate can then act as a nucleophile and attack the internal alkyne in an intramolecular fashion, leading to the formation of a new ring. The size of the newly formed ring would depend on the length of the tether connecting the ester and the alkyne. For this compound itself, this is not a direct cyclization pathway without modification, but in a larger molecule containing this moiety, it is a plausible transformation.

For instance, an alkynyl ester with a suitable tether could undergo an intramolecular conjugate addition to form a carbocycle or heterocycle. The stereochemical outcome of such cyclizations is often influenced by the geometry of the transition state.

Table 3: General Scheme for Base-Catalyzed Intramolecular Cyclization of an Alkynyl Ester

Reactant Reagents/Conditions Product
δ-Alkynyl-β-ketoester Strong base (e.g., t-BuOK) Cyclopentene derivative

These types of reactions are valuable in the synthesis of complex natural products and other intricate organic molecules. organicreactions.orgresearchgate.netmasterorganicchemistry.com

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR, including ¹H NMR and ¹³C NMR, offers fundamental insights into the molecular structure of Ethyl 2-methyl-4-hexynoate.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). The structure of this compound (C₉H₁₄O₂) contains seven unique proton signals. The predicted spectral data, based on established chemical shift principles, are detailed in the table below.

| Predicted ¹H NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | H-a | ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ | | H-b | ~2.7 | Quintet/Multiplet (m) | 1H | -CH(CH₃ )-CH₂- | | H-c | ~2.3 | Multiplet (m) | 2H | -CH-CH₂ -C≡C- | | H-d | ~1.8 | Triplet (t) | 3H | -C≡C-CH₃ | | H-e | ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | | H-f | ~1.1 | Doublet (d) | 3H | -CH(CH₃ )- |

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected. Unlike ¹H NMR, the signal intensity in a standard ¹³C spectrum is not typically proportional to the number of carbon atoms. pressbooks.pub The chemical shifts are spread over a much wider range (0-220 ppm), which minimizes signal overlap. pressbooks.publibretexts.org

| Predicted ¹³C NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Assignment | | C-1 | ~175 | C =O (Ester carbonyl) | | C-2 | ~40 | -C H(CH₃)- | | C-3 | ~25 | -CH-C H₂-C≡C- | | C-4 | ~80 | -C ≡C-CH₃ | | C-5 | ~75 | -C≡C -CH₃ | | C-6 | ~4 | -C≡C-C H₃ | | C-7 | ~60 | -O-C H₂-CH₃ | | C-8 | ~14 | -O-CH₂-C H₃ | | C-9 | ~17 | -CH(C H₃)- |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. asahilab.co.jp For this compound, COSY would show correlations between:

The ethyl ester protons: H-a (-OCH₂-) with H-e (-CH₃).

The main chain protons: H-b (-CH-) with H-f (-CH(CH₃)) and H-c (-CH₂-C≡C-).

The long-range coupling across the alkyne is generally weak but may sometimes be observed between H-c and H-d.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.commagritek.com It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~4.1 ppm (H-a) would correlate with the carbon signal at ~60 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. magritek.com This is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for confirming the structure would include:

H-f (-CH(CH₃)) to the carbonyl carbon C-1.

H-a (-OCH₂-) to the carbonyl carbon C-1.

H-c (-CH₂-C≡C-) to the alkyne carbons C-4 and C-5.

H-d (-C≡C-CH₃) to the alkyne carbons C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. nih.gov It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show through-space interactions between the methyl protons at C-9 (H-f) and the methylene (B1212753) protons at C-3 (H-c), helping to define the molecule's preferred conformation.

| Key Expected 2D NMR Correlations for this compound | | :--- | :--- | :--- | | Experiment | Correlated Nuclei (Proton) | Correlated Nuclei (Proton or Carbon) | | COSY | H-a (-OCH₂-) | H-e (-CH₃) | | | H-b (-CH-) | H-f (-CH(CH₃)), H-c (-CH₂-) | | HSQC | H-a (-OCH₂-) | C-7 (-OCH₂-) | | | H-f (-CH(CH₃)) | C-9 (-CH(CH₃)) | | HMBC | H-f (-CH(CH₃)) | C-1 (C=O), C-2 (-CH-), C-3 (-CH₂-) | | | H-a (-OCH₂-) | C-1 (C=O), C-8 (-CH₃) |

This compound possesses a chiral center at the C-2 position. Standard NMR techniques cannot differentiate between the R and S enantiomers. Advanced NMR methods are required for this purpose. The analysis of a racemic mixture using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can lead to the formation of diastereomeric complexes or compounds, respectively. These diastereomers are chemically non-equivalent and will exhibit separate, distinct signals in the NMR spectrum, allowing for the potential quantification of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov

| HRMS Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₉H₁₄O₂ aablocks.com | | Calculated Exact Mass | 154.0994 u | | Information Obtained | Confirmation of elemental composition, distinguishing from isobaric compounds. |

Tandem Mass Spectrometry (MS/MS) is an experiment where a specific precursor ion is selected, fragmented, and its product ions are analyzed. embrapa.br This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound would provide evidence for its key functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements.

| Predicted MS/MS Fragmentation for this compound (Precursor Ion m/z 154.1) | | :--- | :--- | :--- | | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity | | 125.1 | C₂H₅• (Ethyl radical) | Loss of the ethyl group from the ester. | | 109.1 | C₂H₅O• (Ethoxy radical) | Loss of the ethoxy group. | | 81.1 | C₄H₅O₂• | Cleavage at the C2-C3 bond. | | 69.1 | C₅H₉O₂• | Cleavage at the C3-C4 bond. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1750-1735 cm⁻¹ docbrown.info. Another key feature is the stretching vibration of the internal alkyne (C≡C) bond, which is expected to produce a weak to medium absorption band around 2260-2190 cm⁻¹. The C-O stretching vibrations of the ester group are also visible in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl parts of the molecule are observed around 3000-2850 cm⁻¹ docbrown.info.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For a compound like this compound, which lacks extensive conjugation or strong chromophores, the UV-Vis absorption is expected to be minimal in the standard 200-800 nm range. The ester carbonyl group and the isolated alkyne bond undergo n→π* and π→π* transitions, respectively, but these typically occur at wavelengths below 200 nm, in the far-UV region. Therefore, conventional UV-Vis spectroscopy is less informative for the direct characterization of this specific compound compared to its more conjugated derivatives.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
C≡C (Alkyne)Stretching2260-2190
C=O (Ester)Stretching1750-1735
C-O (Ester)Stretching1300-1000
C-H (Alkyl)Stretching3000-2850

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. For these solid-state derivatives, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and the stereochemistry of the molecule. This technique provides detailed information on bond lengths, bond angles, and crystal packing. For instance, research on novel 4-arylpolyhydroquinoline derivatives, which can be synthesized from related starting materials, has utilized X-ray crystallography to elucidate their complex structures researchgate.netresearchgate.net. The resulting crystallographic data, including unit cell dimensions and atomic coordinates, are crucial for confirming the molecular structure and understanding intermolecular interactions within the crystal lattice researchgate.net.

Derivative ClassCrystallographic SystemKey Structural Information Obtained
PolyhydroquinolinesTriclinic, MonoclinicFlattened boat conformation of dihydropyridine (B1217469) ring, intermolecular hydrogen bonding patterns researchgate.netresearchgate.net
Substituted QuinolinesTriclinicDetermination of absolute configuration, analysis of non-covalent interactions

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and assessing its purity. Different chromatographic methods are employed based on the volatility and polarity of the compound and its potential impurities.

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). In GC, the compound is vaporized and passed through a column, separating it from other components based on boiling point and interactions with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification.

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for both separation and identification thepharmajournal.comresearchgate.netjapsonline.com. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. This allows for the unambiguous identification of this compound and the characterization of any co-eluting impurities by comparing the obtained spectra to reference libraries wiley.comscispace.com.

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis and purification of this compound, particularly for less volatile derivatives or when preparative scale separation is required. A common mode is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase semanticscholar.org. The separation is based on the differential partitioning of the analyte between the two phases. Detection can be challenging as the compound lacks a strong UV chromophore; however, a UV detector set at a low wavelength (around 210 nm) may be used.

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the accurate determination of the molecular weight of the eluting compounds and providing structural information nih.gov.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions in real-time . In the synthesis of this compound or its derivatives, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of reactants and the appearance of the product can be visualized, often under UV light or by using a chemical stain. This allows chemists to determine when a reaction is complete, saving time and resources .

Computational and Theoretical Investigations of Ethyl 2 Methyl 4 Hexynoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of ethyl 2-methyl-4-hexynoate. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can provide optimized geometry and electronic properties. These calculations reveal the spatial arrangement of atoms and the distribution of electron density, which are key to understanding the molecule's stability and reactivity.

The presence of an ester functional group and a carbon-carbon triple bond (alkyne) significantly influences the electronic landscape of the molecule. The electronegative oxygen atoms of the ester group create a dipole moment, while the π-electrons of the alkyne are a region of high electron density, making it susceptible to electrophilic attack. The methyl group at the α-position can also influence the reactivity through steric and electronic effects.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations on Analogous Molecules. (Note: Data is based on typical values for similar functional groups as direct computational studies on this compound are not readily available in the referenced literature.)

ParameterBondPredicted Bond Length (Å)Predicted Bond Angle (°)
Carbonyl BondC=O~1.21-
Ester C-O BondC-O~1.34-
Alkyne C≡C BondC≡C~1.20-
Ester O-C-C AngleO=C-O-~125
Alkyne C-C≡C AngleC-C≡C-~178

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in

For this compound, the HOMO is likely to be localized on the alkyne's π-system, which is a region of high electron density. The LUMO is expected to be centered around the carbonyl group of the ester, which is electron-deficient. This distribution of frontier orbitals suggests that the molecule is likely to act as a nucleophile at the alkyne and an electrophile at the carbonyl carbon.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for a Structurally Similar Unsaturated Ester (Ethyl Crotonate). (Note: Values are for ethyl crotonate, a similar α,β-unsaturated ester, and serve as an estimate for this compound.)

ParameterValue (eV)
HOMO Energy-7.483
LUMO Energy-1.469
HOMO-LUMO Gap (ΔE)6.014
Ionization Potential (I)7.483
Electron Affinity (A)1.469
Global Hardness (η)3.007
Global Softness (S)0.333
Electronegativity (χ)4.476
Electrophilicity Index (ω)3.331

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, characteristic peaks would be predicted for the C=O stretch of the ester, the C≡C stretch of the alkyne, and various C-H and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum. These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Table 3: Predicted Spectroscopic Data for this compound Based on Analogous Structures.

SpectroscopyFeaturePredicted Value
IRC=O Stretch~1735 cm⁻¹
IRC≡C Stretch~2240 cm⁻¹
¹H NMRO-CH₂ (Ethyl)~4.1 ppm (quartet)
¹H NMRCH₃ (Ethyl)~1.2 ppm (triplet)
¹H NMRα-CH₃~1.9 ppm (doublet)
¹³C NMRC=O~170 ppm
¹³C NMRC≡C~80-90 ppm

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule, allowing for the study of its conformational changes and interactions with its environment over time.

Conformational Analysis and Stability Studies

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. MD simulations can explore the potential energy surface of the molecule to find low-energy conformers.

The rotation around the C-C and C-O bonds in the ethyl ester group and the alkyl chain will lead to various conformers. The relative stability of these conformers is determined by a combination of steric hindrance and intramolecular interactions. The most stable conformers will be those that minimize steric clashes between bulky groups.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as solvent molecules. The behavior and properties of this compound can be significantly influenced by the solvent.

In a polar solvent like water or ethanol (B145695), the polar ester group will form hydrogen bonds or dipole-dipole interactions with the solvent molecules. In a nonpolar solvent, such as hexane, van der Waals forces will be the dominant intermolecular interaction. These interactions can affect the conformational preferences of the molecule. For instance, in a polar solvent, conformers that expose the polar ester group to the solvent may be favored, while in a nonpolar solvent, more compact conformations might be preferred. MD simulations can quantify these effects by calculating properties like the radial distribution function of solvent molecules around the solute. unifi.it

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry provides a framework for predicting the pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. For a compound like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to explore potential reaction mechanisms.

These studies would typically involve:

Mapping Potential Energy Surfaces: Calculations can map out the energy landscape of a reaction, identifying the most likely pathways from reactants to products.

Locating Transition States: Sophisticated algorithms are used to find the exact geometry of transition states, which are critical for understanding reaction kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict how fast a reaction will occur.

While no specific transition state analyses for this compound are available, studies on similar alkyne and ester systems have provided valuable insights into their reactivity. For instance, computational investigations into the pyrolysis of esters like ethyl propanoate have detailed complex reaction networks involving multiple transition states.

Table 1: Hypothetical Transition State Analysis Parameters for a Reaction of this compound

Reaction CoordinateMethodBasis SetCalculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
C-H bond cleavageDFT (B3LYP)6-31G(d,p)Data not availableData not available
Nucleophilic attack at carbonylMP2aug-cc-pVTZData not availableData not available
Alkyne hydrationCCSD(T)def2-TZVPData not availableData not available

Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported in a computational study. No such data currently exists for this compound.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. In the context of this compound, computational approaches could be used to investigate how modifications to its structure would affect its chemical behavior.

Key areas of investigation would include:

Electronic Effects: The distribution of electrons in the molecule, particularly around the alkyne and ester functional groups, plays a crucial role in its reactivity. Computational methods can calculate various electronic properties, such as atomic charges and frontier molecular orbital energies, to predict sites of reactivity.

Steric Effects: The size and shape of the molecule can influence how it interacts with other reagents. The methyl group at the 2-position and the ethyl group of the ester can create steric hindrance that affects reaction rates and selectivity.

Substituent Effects: Theoretical studies could systematically replace parts of the molecule with different functional groups to observe the resulting changes in reactivity, providing a quantitative structure-activity relationship (QSAR).

Although no specific structure-reactivity studies for this compound have been published, research on other substituted alkynes has demonstrated the significant impact of both electronic and steric factors on their reaction outcomes.

In Silico Modeling for Chemical Transformations

In silico modeling encompasses a wide range of computational techniques used to simulate and predict chemical transformations. For this compound, these models could be used to explore a variety of potential reactions, such as hydrogenations, oxidations, and cycloadditions.

The process of in silico modeling for chemical transformations typically involves:

Building a Molecular Model: A three-dimensional model of this compound is constructed using molecular modeling software.

Simulating Reaction Conditions: The model is placed in a simulated environment that can include solvent molecules and other reactants.

Running Simulations: Using principles of quantum mechanics and molecular mechanics, the simulation predicts how the molecule will behave over time, revealing potential reaction pathways and products.

While specific in silico models for the transformation of this compound are not available in the current body of scientific literature, the general methodologies are well-established and have been successfully applied to a vast array of organic molecules to predict their chemical behavior. mdpi.com

Applications in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

Ethyl 2-methyl-4-hexynoate is recognized as a key intermediate in the synthesis of various high-value organic compounds. a2bchem.com Its utility stems from the ability of its alkyne and ester moieties to participate in a diverse range of reactions, including acylations, alkylations, and cycloadditions, providing a gateway to complex molecular frameworks. a2bchem.com

Natural Product Synthesis (e.g., Sterols, Trisporic Acids, Terpenoids via Hagemann's Ester Analogs)

While this compound is a versatile precursor, its specific application as a starting material in the total synthesis of sterols, trisporic acids, or terpenoids via Hagemann's ester analogs is not extensively documented in publicly available research. The synthesis of these complex natural products typically involves intricate biosynthetic pathways or multi-step chemical syntheses from other well-established precursors.

Sterols: The biosynthesis of sterols, such as cholesterol, involves a complex enzymatic cascade starting from lanosterol, which itself is derived from the cyclization of squalene-2,3-oxide. nih.gov Chemical syntheses are equally complex, often building the steroidal backbone through a series of cyclization and functional group manipulation reactions.

Trisporic Acids: These fungal pheromones are synthesized in nature through a cooperative pathway between different mating types of fungi like Blakeslea trispora. dntb.gov.uaresearchgate.net The pathways involve derivatives of β-carotene.

Terpenoids: This large class of natural products is generally synthesized from isoprene (B109036) units. The construction of terpenoid skeletons via Hagemann's ester and its analogs is a known synthetic strategy, but the direct use of this compound in this context is not prominently reported.

Pharmaceutical Intermediate Synthesis

This compound serves as a crucial building block in the creation of fine chemicals and pharmaceutical intermediates. a2bchem.com The presence of the alkyne group allows for its use in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, to form triazole-containing rings, which are common scaffolds in medicinal chemistry. Furthermore, the ester can be hydrolyzed, reduced, or converted to an amide, providing access to a variety of functional groups necessary for building complex drug molecules. Its structure is valuable for synthesizing compounds like substituted pyrroles, which are important heterocyclic motifs in pharmaceuticals. studylib.net

Agrochemical Intermediate Synthesis

The compound is also utilized in the synthesis of agrochemicals. a2bchem.com Its structural features are suitable for constructing molecules with herbicidal or insecticidal properties. For instance, compounds with an aryloxyphenoxypropionate skeleton, which are structurally related, are known to act as herbicides by inhibiting acetyl-coenzyme A carboxylase (ACCase) in plants. evitachem.com The reactive sites on this compound allow for the assembly of such complex agrochemical agents.

Precursor for Advanced Materials and Polymers

The utility of this compound as a direct precursor for advanced materials and polymers is not a widely documented application. However, the terminal alkyne functionality suggests potential for its use in polymerization reactions, such as polyaddition or cyclotrimerization, to create polymers with unique properties. Alkynes are known to be valuable monomers for synthesizing conductive polymers and other functional materials.

Development of Novel Synthetic Routes Utilizing this compound

The reactivity of this compound makes it a target for the development of novel synthetic methodologies. Its functional groups can be exploited to forge new carbon-carbon and carbon-heteroatom bonds. For example, the alkyne can undergo hydrofunctionalization reactions to introduce a range of substituents. The α-carbon can be deprotonated and alkylated to introduce further complexity. These reactions enable the creation of novel molecular scaffolds from a readily accessible starting material.

Reaction TypeFunctional Group InvolvedPotential Products
Michael Addition Alkyne (after activation)Substituted alkenes, heterocyclic compounds
Cycloaddition AlkyneTriazoles, isoxazoles, pyrroles
Sonogashira Coupling AlkyneAryl- or vinyl-substituted alkynes
Ester Hydrolysis/Amidation EsterCarboxylic acids, amides
Reduction Ester / AlkyneAlcohols, alkanes

Strategies for Diversity-Oriented Synthesis Using Alkynoate Esters

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov Alkynoate esters like this compound are excellent substrates for DOS because they possess multiple, orthogonally reactive functional groups.

A DOS approach using this scaffold could involve:

Appendage Diversity: Modifying the molecule at the alkyne (e.g., via Sonogashira coupling) or by varying the ester group.

Stereochemical Diversity: Controlling the stereocenter at the C-2 position.

Skeletal Diversity: Utilizing the alkyne in intramolecular reactions or cycloadditions to generate a wide range of different ring systems and molecular backbones. beilstein-journals.orgmdpi.com For example, the alkyne can be converted to a diene and then used in Diels-Alder reactions with various dienophiles to rapidly build molecular complexity and create diverse polycyclic structures. beilstein-journals.org This approach allows for the efficient exploration of chemical space around a privileged scaffold. mdpi.com

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Yield Optimization: Beyond just predicting the product, AI algorithms can forecast reaction yields with increasing accuracy. mdpi.com By analyzing how factors like temperature, solvent, and catalyst loading affect the outcome of similar reactions, an ML model could suggest the optimal conditions to maximize the production of Ethyl 2-methyl-4-hexynoate, thereby reducing waste and cost.

De Novo Molecular Design: Hybrid AI systems can combine rule-based chemical knowledge with machine learning to design novel molecules from scratch. ethz.ch While this compound is a known compound, these tools could be used to design new, structurally related compounds with potentially enhanced properties, using the core structure as a starting point. The AI can ensure that the designed molecules are synthetically accessible by building them from available starting materials through known reaction types. ethz.ch

AI/ML ApplicationPotential Impact on this compound Synthesis
Forward Reaction Prediction Virtually screen proposed synthesis steps to validate product formation. mdpi.com
Retrosynthetic Planning Propose novel and efficient synthesis pathways from available starting materials.
Condition Recommendation Suggest optimal temperature, solvent, and catalysts to maximize yield. mdpi.com
Yield Prediction Guide chemists in selecting the route with the highest potential total yield. mdpi.com

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. Research into the synthesis of functionalized alkynes, such as this compound, is actively exploring more sustainable approaches.

Greener Reagents and Solvents: A key focus is replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, recent research has demonstrated a metal-free method for the functionalization of alkynes using the renewable solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org Another approach involves using water extract of rice straw ash as a green and efficient solvent for reactions involving alkynes. researchgate.net Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint.

Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemistry. Heterogeneous catalysts, such as those supported on polymers or graphitic carbon, can be easily removed from the reaction mixture and reused, making the process more economical and less wasteful. nih.gov For alkyne functionalization, catalyst systems like nano-Ag on graphitic carbon nitride and copper(I) acetate (B1210297) anchored on silica (B1680970) have shown high efficiency and recyclability. nih.gov

Atom Economy: Sustainable synthesis aims to maximize the incorporation of all materials used in the process into the final product. Reaction design for molecules like this compound can be optimized to improve atom economy, for example, by favoring addition reactions over substitution reactions that generate byproducts.

Exploration of Novel Reactivity Patterns

The carbon-carbon triple bond in this compound is a highly versatile functional group, and ongoing research continues to uncover new ways to functionalize alkynes. masterorganicchemistry.com

Catalytic Functionalization: Transition-metal catalysis remains a powerhouse for alkyne functionalization. Recent advances have focused on developing cascade reactions where multiple bonds are formed in a single step, leading to complex molecular architectures with high efficiency. acs.org For this compound, this could enable its use as a building block for more complex bioactive compounds or materials. For example, nickel-catalyzed reactions have been used for the arylative cyclization of alkyne-tethered esters to synthesize multisubstituted benzofurans. acs.org

Organocatalysis: As an alternative to metal-based catalysts, organocatalysis has emerged as a powerful and sustainable approach. A recently developed method uses a highly reactive sulfenate anion, generated in situ, to catalyze the coupling of aldehydes and benzyl (B1604629) chloride derivatives to form alkynes. organic-chemistry.org Exploring such organocatalytic routes could provide new, metal-free pathways for the synthesis or modification of this compound.

Electrophilic Addition: The reaction of alkynes with electrophiles like halogens (X₂) and hydrogen halides (HX) is a fundamental transformation. libretexts.org While well-established, research continues to refine the control of regioselectivity and stereoselectivity in these additions, which is critical when constructing complex molecules from alkyne precursors. libretexts.org

Potential for Bio-inspired Synthesis and Biotransformations

Nature has evolved highly efficient and selective enzymes for constructing complex molecules, including those with alkyne functionalities. nih.govrsc.org Harnessing these biocatalysts offers a green and powerful approach for the synthesis of chiral compounds like this compound.

Enzymatic Synthesis of Chiral Esters: The ester group in this compound makes it a potential substrate for enzymes like lipases and esterases. These enzymes are widely used for the kinetic resolution of racemic mixtures to produce single-enantiomer compounds. pharmasalmanac.comorganic-chemistry.org For instance, lipases can selectively acylate one enantiomer of an alcohol or hydrolyze one enantiomer of an ester, allowing for the separation of chiral molecules. cambridge.orgnih.gov This approach could be adapted to produce enantiomerically pure forms of this compound or its precursors.

Biocatalytic Alkyne Reduction: Recently, ene-reductases (EREDs) have been shown to selectively reduce electron-deficient alkynes to alkenes. nih.gov Interestingly, the stereochemical outcome (E/Z isomer) depends on the nature of the electron-withdrawing group. Alkynes containing an ester functionality were found to produce the corresponding (E)-alkenes. nih.gov This novel biocatalytic reactivity could be applied to this compound to stereoselectively synthesize the corresponding alkene, a valuable synthetic intermediate.

Engineered Biosynthesis: Advances in synthetic biology allow for the engineering of metabolic pathways in microorganisms to produce valuable chemicals. nih.gov While complex, it is conceivable that future research could lead to the development of microbial cell factories capable of producing alkyne-containing molecules like this compound from simple feedstocks.

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding reaction mechanisms and kinetics is key to optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming increasingly vital.

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions in real-time. xjtu.edu.cn By inserting an FTIR probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products by observing their characteristic vibrational bands. acs.orgyoutube.com This provides invaluable kinetic data and mechanistic insights without the need for sampling. nih.gov For the synthesis of this compound, in situ FTIR could be used to monitor the consumption of starting materials and the appearance of the alkyne and ester carbonyl stretches, allowing for precise determination of the reaction endpoint and optimization of conditions. youtube.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is inherently quantitative. pharmtech.com With the development of flow-NMR technology and advanced solvent suppression techniques, it is now possible to monitor reactions online. acs.org The reaction mixture is pumped from the reactor through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. acs.org This technique could provide a detailed picture of the synthesis of this compound, identifying any intermediates or byproducts formed during the reaction. High-Resolution Magic Angle Spinning (HR MAS) NMR is also emerging as a powerful tool for monitoring reactions conducted on solid supports. acs.org

Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is highly complementary to FTIR. wikipedia.org It is particularly well-suited for studying non-polar bonds, such as the carbon-carbon triple bond in this compound, which can be weak in the IR spectrum. libretexts.org Its ability to be used with aqueous solutions and through glass or polymer windows makes it a versatile tool for in situ analysis. wikipedia.org

TechniqueInformation GainedApplication to this compound Synthesis
In Situ FTIR Functional group changes, reaction kinetics, endpoint determination. nih.govMonitoring alkyne (C≡C) and ester (C=O) bond formation. youtube.com
In Situ NMR Structural elucidation of intermediates, quantitative analysis of components. pharmtech.comTracking reactant consumption and product formation in real-time. acs.org
Raman Spectroscopy Vibrational modes of non-polar bonds, structural fingerprinting. wikipedia.orgCharacterizing the C≡C triple bond and monitoring its transformation. libretexts.org

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-methyl-4-hexynoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 2-methyl-4-hexynoic acid with ethanol under acidic catalysis. Key steps include:

  • Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts for high yields .
  • Purification : Fractional distillation under reduced pressure (e.g., 80–100°C at 15 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
  • Purity validation : Confirm via gas chromatography-mass spectrometry (GC-MS) and 1^1H/13^{13}C NMR spectroscopy to detect residual solvents or unreacted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR should show characteristic peaks for the ester carbonyl (δ ~4.1–4.3 ppm for the ethyl group and δ ~170 ppm in 13^{13}C NMR). The alkyne proton (C≡CH) appears at δ ~1.9–2.1 ppm .
  • IR : Strong absorption bands at ~1730 cm1^{-1} (C=O stretch) and ~2100 cm1^{-1} (C≡C stretch) confirm functional groups .
  • GC-MS : Use helium carrier gas and electron ionization (70 eV) to verify molecular ion peaks (m/z ~154 for [M+^+]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying catalysts or solvents?

Discrepancies in yields often arise from competing side reactions (e.g., alkyne hydration or ester hydrolysis). Methodological solutions include:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR or 1^1H NMR to identify intermediates and optimize reaction time .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states but increase hydrolysis risks. Compare yields using a Design of Experiments (DoE) approach to balance solvent polarity and catalyst loading .
  • Statistical analysis : Apply ANOVA to determine if yield variations are statistically significant (p < 0.05) or due to experimental error .

Q. What strategies are effective for studying the compound’s biological activity in enzyme-catalyzed systems?

  • Inhibition assays : Test this compound against cytochrome P450 enzymes using fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify IC50_{50} values .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Data normalization : Control for batch-to-batch variability in enzyme activity using reference inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How should researchers address inconsistencies in thermal stability data during DSC analysis?

Discrepancies may stem from sample preparation or instrument calibration. Best practices include:

  • Sample purity : Ensure >98% purity via HPLC before analysis to avoid decomposition byproducts .
  • Calibration : Validate DSC with indium (melting point: 156.6°C) and zinc (419.5°C) standards.
  • Replicate runs : Perform triplicate measurements under nitrogen flow (50 mL/min) to assess reproducibility. Report onset temperature (TonsetT_{\text{onset}}) and peak temperature (TpeakT_{\text{peak}}) for decomposition .

Experimental Design and Data Analysis

Q. What experimental variables are critical when designing a catalytic hydrogenation study for the alkyne moiety?

Key variables include:

  • Catalyst type : Compare Lindlar catalyst (for cis-alkene) vs. Na/NH3_3 (for trans-alkene) selectivity .
  • Pressure : High H2_2 pressure (3–5 atm) accelerates reaction but may over-reduce the product.
  • Monitoring : Use TLC (hexane/ethyl acetate, 8:2) to track alkyne conversion and prevent over-hydrogenation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and activation energies .
  • Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., THF vs. DCM) .
  • Validation : Compare computed 1^1H NMR chemical shifts with experimental data using Gaussian shielding tensors .

Safety and Hazard Mitigation

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds (VOCs) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.